

# 3'-Methylacetophenone discovery and historical synthesis methods

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## Compound of Interest

Compound Name: 3'-Methylacetophenone

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## An In-depth Technical Guide on the Discovery and Historical Synthesis of 3'-Methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of **3'-Methylacetophenone** (also known as m-methylacetophenone). While the precise moment of its initial isolation is not definitively documented, its synthesis is intrinsically linked to the development of key reactions in organic chemistry in the late 19th and early 20th centuries. This document details the foundational synthetic methodologies, providing insights into the experimental protocols of the era. Quantitative data from historical and contemporary sources are summarized, and the logical workflows of these early syntheses are illustrated through diagrams.

## Discovery and Early History

The discovery of **3'-Methylacetophenone** is closely associated with the advent of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts.<sup>[1]</sup> This reaction provided a general and effective method for the acylation of aromatic compounds, leading to the synthesis of a wide variety of aromatic ketones. Scientific literature from the early 20th century indicates that the synthesis and characterization of substituted acetophenones, including the isomers of methylacetophenone, were areas of active investigation.<sup>[1]</sup>

The primary challenge for early chemists was not only the synthesis but also the separation of the resulting isomeric mixtures of ortho-, meta-, and para-methylacetophenone obtained from the acylation of toluene.<sup>[1]</sup> The isolation and characterization of the individual isomers, including **3'-Methylacetophenone**, were significant achievements of that period.

## Historical Synthesis Methods

Two primary methods were historically significant for the synthesis of **3'-Methylacetophenone**: Friedel-Crafts Acylation and the Grignard Reaction.

### Friedel-Crafts Acylation of Toluene

The most prominent historical method for synthesizing **3'-Methylacetophenone** is the Friedel-Crafts acylation of toluene.<sup>[1]</sup> This electrophilic aromatic substitution reaction involves the reaction of toluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride ( $\text{AlCl}_3$ ).<sup>[1]</sup>

The methyl group on the toluene ring is an ortho-, para-directing group, leading to a mixture of 2'-methylacetophenone and 4'-methylacetophenone as the major products. However, a smaller amount of the meta isomer, **3'-Methylacetophenone**, is also formed. The separation of these isomers was historically achieved by fractional distillation.<sup>[1]</sup>

Materials:

- Toluene
- Acetyl chloride (or acetic anhydride)
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (or carbon disulfide as a solvent)
- Ice
- Concentrated hydrochloric acid
- 5% Sodium hydroxide solution

- Anhydrous calcium chloride (drying agent)

#### Procedure:

- A solution of anhydrous aluminum chloride in the chosen solvent was prepared in a flask equipped with a reflux condenser and a dropping funnel. The flask was cooled in an ice bath.
- A solution of acetyl chloride in the solvent was added dropwise to the cooled  $\text{AlCl}_3$  suspension with constant stirring.
- After the formation of the acylium ion complex, a solution of toluene in the solvent was added slowly, maintaining the low temperature. The reaction is exothermic.
- Following the addition of toluene, the reaction mixture was allowed to warm to room temperature and then heated on a water bath for a period to ensure completion of the reaction, as indicated by the cessation of hydrogen chloride gas evolution.
- The reaction mixture was then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- The organic layer was separated, washed with water, a 5% sodium hydroxide solution, and then again with water.
- The organic layer was dried over anhydrous calcium chloride.
- The solvent was removed by distillation, and the resulting mixture of methylacetophenone isomers was purified by fractional distillation to isolate **3'-Methylacetophenone**.

## Grignard Reaction

The discovery of the Grignard reaction by Victor Grignard in 1900 provided another viable, though less direct, historical route to **3'-Methylacetophenone**.<sup>[1]</sup> This method involves the reaction of an organomagnesium halide (Grignard reagent) with an acetylating agent. For the synthesis of **3'-Methylacetophenone**, m-tolylmagnesium bromide would be the key intermediate.

#### Materials:

- 3-Bromotoluene
- Magnesium turnings
- Anhydrous diethyl ether (solvent)
- Acetic anhydride (or acetyl chloride)
- Aqueous ammonium chloride solution

#### Procedure:

- In a flame-dried flask under an inert atmosphere, magnesium turnings were covered with anhydrous diethyl ether.
- A solution of 3-bromotoluene in anhydrous diethyl ether was added dropwise to initiate the formation of the Grignard reagent, m-tolylmagnesium bromide.
- Once the Grignard reagent was formed, the solution was cooled in an ice bath.
- A solution of acetic anhydride in anhydrous diethyl ether was added slowly to the Grignard reagent with vigorous stirring.
- After the addition was complete, the reaction mixture was stirred for a period at room temperature.
- The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The ether layer was separated, washed with water, and dried over an anhydrous drying agent.
- The diethyl ether was removed by distillation, and the resulting **3'-Methylacetophenone** was purified by distillation under reduced pressure.

## Quantitative Data

The following tables summarize the physical properties of **3'-Methylacetophenone** and the reported yields for historical and related synthesis methods.

Table 1: Physical and Chemical Properties of **3'-Methylacetophenone**

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	134.18 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	-9 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	218-220 °C	<a href="#">[4]</a> <a href="#">[6]</a>
Density	0.986 g/mL at 25 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Refractive Index (n <sub>20</sub> /D)	1.529	<a href="#">[4]</a> <a href="#">[6]</a>
Appearance	Clear light yellow liquid	<a href="#">[2]</a> <a href="#">[3]</a>

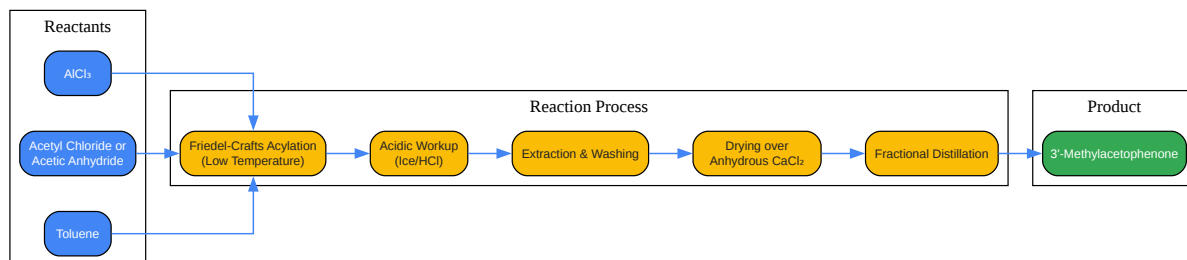
Table 2: Reported Yields for Methylacetophenone Synthesis

Synthesis Method	Acylating Agent	Catalyst/Reagent	Product(s)	Reported Yield	Reference(s)
Friedel-Crafts Acylation of Toluene	Acetic Anhydride	FeSO <sub>4</sub> (800 °C)	Methylacetophenones (97% para, 2% ortho)	55%	[7]
Grignard Reaction of p-Tolylmagnesium Chloride	Acetic Anhydride	-	4-Methylacetophenone	94.5%	[8]
Palladium-catalyzed reaction of 3-Tolylboronic acid	Acetonitrile	Pd(OAc) <sub>2</sub> / bpy	3'-Methylacetophenone	83%	[9]

Note: The yields reported are for the synthesis of methylacetophenone isomers and provide an indication of the efficiency of these historical methods.

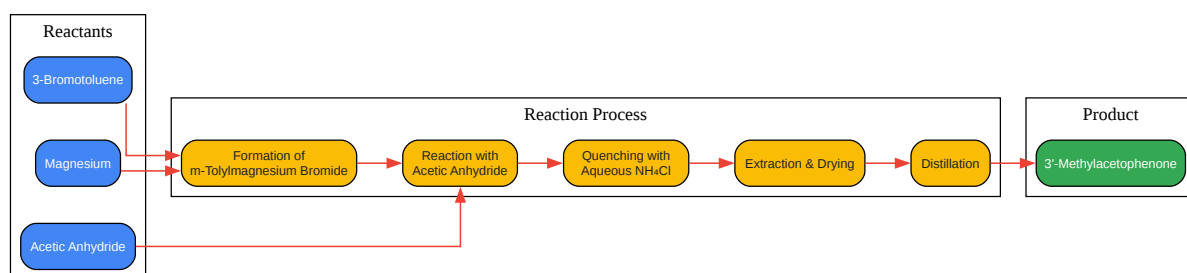
## Visualizations

The following diagrams illustrate the logical workflows of the historical synthesis methods for **3'-Methylacetophenone**.



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Caption: Logical workflow of the historical Friedel-Crafts acylation for **3'-methylacetophenone** synthesis.



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